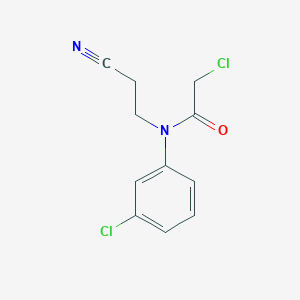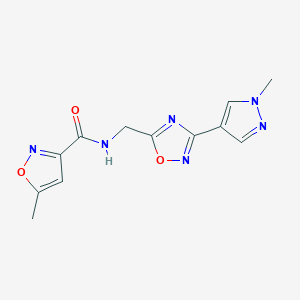
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the acetamide moiety, along with a cyanoethyl and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with acrylonitrile to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of 2-chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride, usually in anhydrous ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Reduction Reactions: Formation of primary amines.
Oxidation Reactions: Formation of carboxylic acids.
科学的研究の応用
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-chloro-N-(3-chlorophenyl)acetamide: Lacks the cyanoethyl group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide: Lacks the chloro group on the acetamide moiety, potentially altering its chemical properties.
2-chloro-N-(2-cyanoethyl)acetamide: Lacks the chlorophenyl group, which may influence its overall stability and reactivity.
Uniqueness
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is unique due to the presence of both chloro and cyanoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-11(16)15(6-2-5-14)10-4-1-3-9(13)7-10/h1,3-4,7H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLCWIMQANPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)
![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)
![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)

![1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2537969.png)
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![4-[(5-Methylfuran-2-yl)methyl]thiomorpholine](/img/structure/B2537977.png)
![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
